molecular formula C12H9Br2N3O3 B277479 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No. B277479
M. Wt: 403.03 g/mol
InChI Key: HDMQUYRZKSGKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In materials science, the compound is believed to exhibit unique properties due to its rigid and planar structure. In catalysis, the compound is believed to act as a Lewis acid catalyst by coordinating with the reactants and facilitating the reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone are not well understood. However, studies have shown that the compound exhibits low toxicity and does not have any significant adverse effects on normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. One potential direction is the further investigation of its anticancer activity and the development of more potent analogs for the treatment of cancer. Another potential direction is the exploration of its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in catalysis.

Synthesis Methods

The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been investigated for its potential as a catalyst in various reactions.

properties

Molecular Formula

C12H9Br2N3O3

Molecular Weight

403.03 g/mol

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C12H9Br2N3O3/c13-11-15-12(14)17(16-11)6-8(18)7-1-2-9-10(5-7)20-4-3-19-9/h1-2,5H,3-4,6H2

InChI Key

HDMQUYRZKSGKCC-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=NC(=N3)Br)Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=NC(=N3)Br)Br

Origin of Product

United States

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